molecular formula C5H10O5 B147799 DL-Arabinose CAS No. 20235-19-2

DL-Arabinose

Cat. No.: B147799
CAS No.: 20235-19-2
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-DEOSMSJNSA-N
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Description

DL-Arabinose is a pentose sugar, which means it contains five carbon atoms. It is a diastereomeric mixture of D-Arabinose and L-Arabinose. This compound is naturally occurring and can be found in various plant materials. It is commonly used in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient or cocrystallization agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis process typically involves the use of acids or enzymes to break down arabinan into its monosaccharide components, including this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials such as corn fiber or beet pulp. The extracted arabinan is then hydrolyzed using acid or enzymatic methods to produce this compound. The resulting product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Arabinose has a wide range of applications in scientific research:

Mechanism of Action

DL-Arabinose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. For example, in the presence of the enzyme arabinose isomerase, this compound can be converted to L-ribulose, which then enters various metabolic pathways. Additionally, this compound can inhibit the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose, thereby reducing the glycemic response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form stable racemic compounds and its rapid transformation from its constituent enantiomers in solution. This property makes it particularly useful in crystallization studies and as a chiral building block in organic synthesis .

Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
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Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
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Record name Arabinose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
DL-Arabinose

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